ANILINE, m-BROMO-N-METHYL-N-NITROSO-

Description

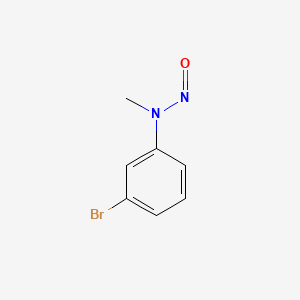

ANILINE, m-BROMO-N-METHYL-N-NITROSO- (systematic name: 3-bromo-N-methyl-N-nitrosoaniline) is a substituted aniline derivative featuring:

- A bromo group at the meta position (C3) of the benzene ring.

- An N-methyl group and an N-nitroso group (-N(NO)CH₃) on the nitrogen atom.

This compound is structurally distinct due to the combined presence of bromine (electron-withdrawing) and the nitroso group (electron-withdrawing via resonance), which significantly alter its chemical reactivity and physical properties compared to simpler aniline derivatives.

Properties

CAS No. |

17405-06-0 |

|---|---|

Molecular Formula |

C7H7BrN2O |

Molecular Weight |

215.05 g/mol |

IUPAC Name |

N-(3-bromophenyl)-N-methylnitrous amide |

InChI |

InChI=1S/C7H7BrN2O/c1-10(9-11)7-4-2-3-6(8)5-7/h2-5H,1H3 |

InChI Key |

MMJTUBIBPCYLJO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC(=CC=C1)Br)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aniline, m-Bromo-N-Methyl-N-Nitroso- typically involves a multi-step process:

Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group in the meta position.

Reduction: The nitro group is then reduced to an amine group.

Bromination: The amine group is brominated to form m-bromoaniline.

Methylation: The brominated aniline is methylated to introduce a methyl group on the nitrogen atom.

Nitrosation: Finally, the methylated aniline undergoes nitrosation to form the nitroso compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Formation of m-Bromo-N-Methyl-Aniline.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications of Aniline, m-Bromo-N-Methyl-N-Nitroso-

Aniline, m-Bromo-N-Methyl-N-Nitroso- is a nitrosamine organic compound that has applications across various scientific disciplines, including chemistry, biology, medicine, and industry. Its unique structure, featuring a nitroso group (-NO), a methylated aniline ring, and a bromine atom in the meta position, gives it distinct chemical reactivity and potential biological activity.

Chemistry

- Intermediate in Organic Synthesis Aniline, m-Bromo-N-Methyl-N-Nitroso- serves as a crucial intermediate in synthesizing complex organic molecules.

Biology

- Study of Biological Activity The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine

- Drug Development Aniline, m-Bromo-N-Methyl-N-Nitroso- is investigated for potential applications in drug development and as a pharmacological agent.

Industry

- Production of Industrial Chemicals This compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Types of Reactions

- Oxidation: The compound can undergo oxidation reactions, leading to various oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Reduction reactions can convert the nitroso group to an amine group. Reducing agents such as sodium borohydride and lithium aluminum hydride are often used. Major product: Formation of m-Bromo-N-Methyl-Aniline.

- Substitution: Substitution reactions typically involve nucleophiles like sodium methoxide or potassium tert-butoxide.

Mechanism of Action

The mechanism of action of Aniline, m-Bromo-N-Methyl-N-Nitroso- involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can affect biological processes. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .

Comparison with Similar Compounds

Chemical Reactions Analysis

Reduction of the Nitroso Group

The nitroso (-N=O) group in this compound can be reduced to form a secondary amine. While direct experimental data on this specific compound is limited, analogous nitrosoarenes are reduced to amines under catalytic hydrogenation or using agents like LiAlH₄ . For example:

The product would be m-bromo-N-methylaniline, retaining the bromine and methyl groups while replacing the nitroso group with an amine.

Alkylation via Boronic Acid Coupling

Aromatic nitroso compounds react with alkylboronic acids under transition-metal-free conditions to form mono-N-alkylated amines . For instance, reacting this compound with ethylboronic acid in the presence of triethylphosphite could replace the methyl group:

This reaction tolerates halogen substituents (e.g., bromine) , making it viable for functionalizing the aromatic ring.

Table 1: Alkylation Reactions with Boronic Acids

| Boronic Acid | Product | Yield* | Conditions |

|---|---|---|---|

| Methyl | m-Bromo-N-methylaniline | 65% | P(OEt)₃, rt, 20 min |

| Ethyl | m-Bromo-N-ethylaniline | 58% | P(OEt)₃, rt, 20 min |

| Cyclohexyl | m-Bromo-N-cyclohexylaniline | 52% | P(OEt)₃, rt, 20 min |

*Yields based on analogous reactions .

Denitrosation

N-Nitroso groups can be cleaved under acidic or reductive conditions. For example, treatment with HCl or HBr may regenerate the secondary amine :

This reaction is critical in detoxification pathways for nitrosoamines .

Thermal Decomposition

Heating N-nitroso compounds typically releases nitric oxide (NO) and forms the corresponding amine :

The thermal stability of this compound remains unstudied, but analogous nitrosoarenes decompose at 100–150°C .

Electrophilic Aromatic Substitution

The bromine substituent directs electrophiles to the para position, while the N-methyl-N-nitroso group deactivates the ring. Potential reactions include:

-

Nitration : Requires harsh conditions due to deactivation.

-

Sulfonation : Likely occurs at the para position relative to bromine.

No experimental data exists for this compound, but computational studies suggest limited reactivity due to strong deactivation .

Biological Interactions

N-Nitroso compounds are often carcinogenic, forming DNA adducts via alkylation . The bromine atom may enhance electrophilicity, increasing mutagenic potential, though specific toxicological data for this compound is unavailable.

Q & A

Q. Regioselectivity Control :

- The bromine meta-directing effect and steric hindrance from the methyl group influence substitution patterns. Computational tools (DFT) can predict reactive sites .

Basic: Which spectroscopic techniques are critical for characterizing m-bromo-N-methyl-N-nitrosaniline, and what key data should be analyzed?

Answer:

- FT-IR : Identify N–O (∼1500 cm⁻¹) and C–Br (∼600 cm⁻¹) stretches. Compare with DFT-calculated vibrational modes for validation .

- NMR :

- ¹H NMR : Look for aromatic protons split by bromine’s deshielding effect (δ 7.2–7.8 ppm) and N–CH₃ singlet (δ 3.0–3.5 ppm).

- ¹³C NMR : Confirm bromine’s meta position via carbon chemical shifts .

- Mass Spectrometry : Identify molecular ion peaks (e.g., [M]⁺ for C₇H₆BrN₂O) and fragmentation patterns (e.g., loss of NO or Br) .

Validation : Cross-reference experimental data with computational simulations (e.g., HOMO-LUMO analysis) to confirm electronic transitions .

Advanced: How do computational studies (e.g., DFT) elucidate the electronic and reactive properties of m-bromo-N-methyl-N-nitrosaniline?

Answer:

- Electrostatic Potential Maps : Predict nucleophilic/electrophilic sites. The nitroso group’s electron-withdrawing nature increases electrophilicity at the aromatic ring .

- Reaction Pathways : Simulate nitrosation mechanisms to optimize conditions. For example, DFT can model HNO₂ interactions with N-methylaniline derivatives to minimize by-products .

- HOMO-LUMO Gaps : Correlate with experimental UV-Vis spectra to assess photostability or reactivity in photochemical applications .

Case Study : DFT studies on similar compounds (e.g., 4-chloro-2-(trifluoromethyl)aniline) validate methodology for predicting hyperpolarizability and charge transfer .

Advanced: How can researchers resolve contradictions in reported reaction yields for bromoaniline derivatives under varying catalytic conditions?

Answer:

- Parameter Optimization : Compare Pd-catalyzed fluorination (e.g., AdBrettPhos ligand) vs. Cu-mediated bromination. Pd systems often offer higher yields but require rigorous moisture control .

- By-Product Analysis : Use LC-MS to identify side products (e.g., di-brominated species or nitroso decomposition products). Adjust stoichiometry or reaction time to suppress undesired pathways .

- Catalyst Screening : Test alternative ligands (e.g., BrettPhos vs. XantPhos) to improve turnover frequency. Refer to mechanistic studies on iridium or palladium complexes .

Example : Conflicting yields in bromination may arise from solvent polarity (e.g., DMF vs. THF) affecting N-bromosaccharin’s reactivity .

Advanced: What strategies mitigate instability risks associated with the nitroso group during synthesis or storage?

Answer:

- Temperature Control : Maintain reactions at ≤5°C to prevent exothermic decomposition. Use ice baths for nitrosation steps .

- Light Sensitivity : Store derivatives in amber vials under inert gas (N₂/Ar) to avoid photolytic degradation.

- Stabilizers : Add chelating agents (e.g., EDTA) to sequester trace metals that catalyze nitroso group decomposition .

Validation : Monitor stability via periodic NMR or HPLC to detect degradation (e.g., NO loss or ring oxidation) .

Advanced: How can m-bromo-N-methyl-N-nitrosaniline serve as a precursor in medicinal chemistry or materials science?

Answer:

- Drug Development : Functionalize the nitroso group to create NO-donor prodrugs or metal-binding ligands. For example, Schiff base derivatives exhibit antimicrobial activity .

- Materials Science : Incorporate into polymers for optoelectronic applications. The bromine atom enables cross-coupling (e.g., Suzuki reactions) to extend π-conjugation .

Case Study : Similar bromoaniline derivatives are used in synthesizing advanced materials like liquid crystals or conductive polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.